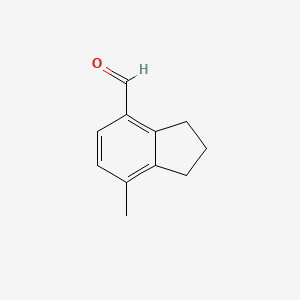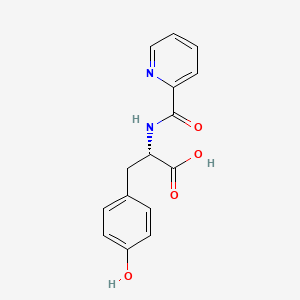
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid, commonly known as PHPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHPP is a derivative of tyrosine and is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
作用機序
PHPP inhibits tyrosine hydroxylase by binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA. This, in turn, leads to a decrease in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
PHPP has been shown to have various biochemical and physiological effects. In the central nervous system, PHPP has been shown to decrease the levels of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognitive function. In the cardiovascular system, PHPP has been shown to decrease the levels of norepinephrine, which is a vasoconstrictor that increases blood pressure. In the immune system, PHPP has been shown to decrease the levels of norepinephrine, which is a neurotransmitter that can modulate the activity of immune cells.
実験室実験の利点と制限
PHPP has several advantages for lab experiments, such as its high potency and specificity for tyrosine hydroxylase. However, PHPP also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
PHPP has several potential future directions, such as its use as a therapeutic agent for various diseases such as Parkinson's disease, hypertension, and cancer. PHPP could also be used to study the role of catecholamines in various physiological and pathological conditions. Further research is needed to explore the full potential of PHPP and its applications in various fields.
合成法
PHPP is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods involves the reaction of tyrosine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain PHPP.
科学的研究の応用
PHPP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. PHPP is a potent inhibitor of tyrosine hydroxylase, which makes it a valuable tool for studying the role of catecholamines in various physiological and pathological conditions. PHPP has been used to study the effects of catecholamines on the central nervous system, cardiovascular system, and immune system.
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-11-6-4-10(5-7-11)9-13(15(20)21)17-14(19)12-3-1-2-8-16-12/h1-8,13,18H,9H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIXYBBKFSPZES-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


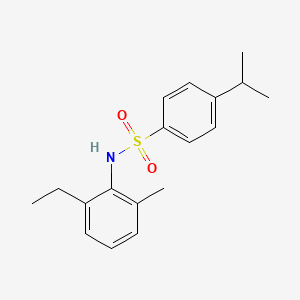
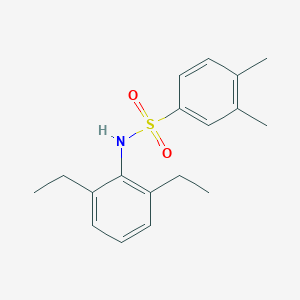

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
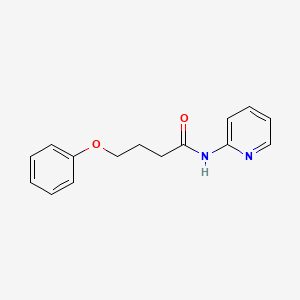
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
